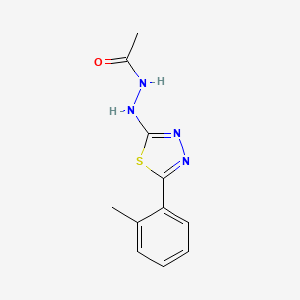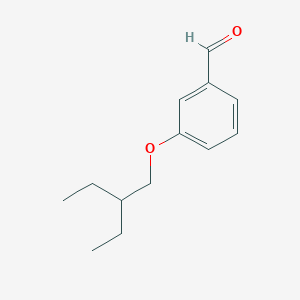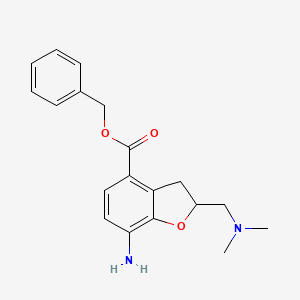
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE is a chemical compound with the molecular formula C11H22N2O It is known for its unique structure, which includes a cyclohexane ring substituted with a methoxypyrrolidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE typically involves the reaction of cyclohexanone with 3-methoxypyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is often employed to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The methoxypyrrolidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxypyrrolidine group.
Applications De Recherche Scientifique
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Hydroxypyrrolidin-1-yl)cyclohexanamine
- 4-(3-Aminopyrrolidin-1-yl)cyclohexanamine
- 4-(3-Methylpyrrolidin-1-yl)cyclohexanamine
Uniqueness
(S)-4-(3-METHOXYPYRROLIDIN-1-YL)CYCLOHEXANAMINE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
4-(3-methoxypyrrolidin-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H22N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h9-11H,2-8,12H2,1H3 |
Clé InChI |
NJYWMOICVCOYSG-UHFFFAOYSA-N |
SMILES canonique |
COC1CCN(C1)C2CCC(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3Bromopropoxy)-2-methylphenyl]-ethanone](/img/structure/B8347336.png)











